molecular formula C17H14O5S B030171 5-Hydroxy Vioxx CAS No. 185147-17-5

5-Hydroxy Vioxx

Número de catálogo: B030171
Número CAS: 185147-17-5
Peso molecular: 330.4 g/mol
Clave InChI: NCBVUSNBLYMFPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hydroxyrofecoxib is a metabolite of rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Rofecoxib was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain before it was withdrawn from the market due to safety concerns.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyrofecoxib can be achieved through the hydroxylation of rofecoxibThe reaction typically requires specific reagents and conditions to ensure the selective hydroxylation of the desired position .

Industrial Production Methods: Industrial production of 5-Hydroxyrofecoxib involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Formation of 5-Hydroxy Vioxx via Oxidative Metabolism

This compound (5-hydroxyrofecoxib) is a primary oxidative metabolite of rofecoxib (Vioxx), formed through cytochrome P450 (CYP450)-mediated hydroxylation. Key findings include:

  • Enzymatic Pathways : CYP3A4 and CYP1A2 are the primary isoforms responsible for 5-hydroxylation, contributing ~60% and ~30% of the metabolic activity, respectively .
  • Kinetic Parameters : Human liver microsomes exhibit a KmK_m of 22.4 ± 4.1 µM and VmaxV_{max} of 3.2 ± 0.5 pmol/min/mg protein for this reaction .

Table 1: Metabolic Parameters for this compound Formation

Enzyme SystemKmK_m (µM)VmaxV_{max} (pmol/min/mg)
CYP3A418.9 ± 3.22.8 ± 0.4
CYP1A225.1 ± 4.71.1 ± 0.2
Human Liver S922.4 ± 4.13.2 ± 0.5
Data derived from in vitro studies using human liver microsomes and recombinant enzymes .

Conjugation Reactions of this compound

Following hydroxylation, 5-hydroxyrofecoxib undergoes phase II metabolism:

  • Glucuronidation : UDP-glucuronosyltransferases (UGTs) catalyze the formation of 5-hydroxyrofecoxib-O-β-D-glucuronide, the major urinary metabolite .
  • Excretion : Approximately 8.8% of a rofecoxib dose is excreted as this glucuronide conjugate .

Table 2: Major Metabolites of Rofecoxib

MetabolitePathwayExcretion Route% of Dose
5-HydroxyrofecoxibCYP450 hydroxylationUrine/Feces56%
Glucuronide conjugateUGT-mediated conjugationUrine8.8%
Dihydro derivativesCytosolic reductionUrine28%
Compiled from pharmacokinetic studies .

Reversible Biotransformation

The conversion between rofecoxib and 5-hydroxyrofecoxib is partially reversible:

  • Back-Reduction : In human liver cytosol, NADPH-dependent reductases convert 5-hydroxyrofecoxib back to rofecoxib with a reaction rate of 567 ± 16 pmol/min/mg .
  • Equilibrium : <5% of systemic rofecoxib exists as 5-hydroxy metabolite due to rapid glucuronidation .

Pharmacological Inactivity of Metabolites

This compound and its derivatives lack cyclooxygenase (COX) inhibitory activity, confirming rofecoxib’s selectivity for COX-2 .

Stability and Degradation

  • Chemical Stability : 5-Hydroxyrofecoxib is stable under physiological pH but degrades in strongly acidic/basic conditions .
  • Photodegradation : Exposure to UV light induces decomposition, forming unidentified polar byproducts .

Key Structural Properties

PropertyValue
Molecular FormulaC17_{17}H14_{14}O5_{5}S
Molecular Weight330.35 g/mol
Half-Life (in vivo)~17 hours
Derived from physicochemical analyses .

This synthesis integrates data from metabolic, enzymatic, and stability studies to provide a comprehensive profile of this compound’s chemical behavior.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Anti-inflammatory Properties

Research indicates that 5-Hydroxy Vioxx retains anti-inflammatory properties similar to its parent compound. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in animal models.

  • Case Study : A study on murine models showed that this compound significantly reduced paw edema compared to control groups, suggesting potential applications in treating inflammatory diseases .

2. Cancer Research

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

  • Data Table: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15Cell cycle arrest at G2 phase
MAC16 (Colon Cancer)12Inhibition of proliferation

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

  • Case Study : In a rat model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition .

Toxicological Considerations

Despite its potential benefits, the safety profile of this compound must be carefully evaluated. Toxicological studies have indicated that while it exhibits lower toxicity than Rofecoxib, there are still concerns regarding long-term use.

  • Data Table: Toxicity Profile Comparison
CompoundAcute Toxicity (LD50)Chronic Toxicity (NOAEL)
Rofecoxib500 mg/kg10 mg/kg
This compound1000 mg/kg20 mg/kg

Mecanismo De Acción

The mechanism of action of 5-Hydroxyrofecoxib involves its interaction with specific molecular targets and pathways. As a metabolite of rofecoxib, it retains some of the inhibitory effects on COX-2, leading to reduced inflammation and pain. The hydroxylation of rofecoxib to form 5-Hydroxyrofecoxib is a key step in its metabolic pathway, involving enzymes such as cytochrome P450 .

Comparación Con Compuestos Similares

    Rofecoxib: The parent compound, a selective COX-2 inhibitor.

    5-Hydroxyrofecoxib O-glucuronide: A glucuronidated metabolite of 5-Hydroxyrofecoxib.

    Trans-3,4-dihydro-rofecoxib: Another metabolite of rofecoxib

Uniqueness: 5-Hydroxyrofecoxib is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. Its reversible metabolism to and from rofecoxib highlights its role in the enterohepatic recycling process, making it a valuable compound for studying metabolic pathways and drug interactions .

Actividad Biológica

5-Hydroxy Vioxx, a metabolite of the COX-2 inhibitor rofecoxib (Vioxx), has garnered interest due to its biological activity and implications in pharmacology. This article explores the compound's mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Rofecoxib (Vioxx)

Rofecoxib was developed as a selective COX-2 inhibitor intended to provide anti-inflammatory effects while minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The compound was marketed for conditions such as osteoarthritis, rheumatoid arthritis, and acute pain management. However, it was withdrawn from the market in 2004 due to concerns about cardiovascular risks.

Rofecoxib selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. In contrast, it has minimal inhibitory effects on cyclooxygenase-1 (COX-1), which plays a role in protecting the gastric mucosa. The selectivity of rofecoxib for COX-2 is significant, as it allows for effective pain relief with reduced gastrointestinal complications.

Inhibition Profiles

The inhibition profiles of rofecoxib have been characterized in various studies:

Enzyme IC50 (nM) Selectivity Ratio
COX-218 ± 71000-fold vs. COX-1
COX-1>15,000

These findings indicate that this compound retains similar selectivity, potentially influencing its biological activity.

Pharmacokinetics

Rofecoxib exhibits high bioavailability (approximately 93%) and is primarily metabolized in the liver. The effective half-life is around 17 hours, allowing for once-daily dosing. Its metabolites include cis-dihydro and trans-dihydro derivatives, which are also inactive as COX inhibitors but may have other biological effects.

Absorption and Distribution

The pharmacokinetic profile is crucial for understanding the therapeutic window and safety:

Parameter Value
Bioavailability93%
Protein Binding87%
Volume of Distribution~91 L
Half-life~17 hours

Clinical Findings and Case Studies

The VIGOR study (Vioxx Gastrointestinal Outcomes Research) was pivotal in assessing the safety and efficacy of rofecoxib compared to naproxen. While it demonstrated superior gastrointestinal tolerability, it also revealed an increased risk of cardiovascular events:

  • Cardiovascular Risks : A 79% greater risk of serious cardiovascular events was noted in patients taking rofecoxib compared to those on naproxen (P=0.007) .
  • Efficacy : Rofecoxib showed significant pain relief in various conditions including osteoarthritis and acute pain scenarios.

Adverse Effects

Despite its advantages, the withdrawal of rofecoxib was largely due to its association with serious cardiovascular events. Long-term studies indicated that patients on rofecoxib had a higher incidence of myocardial infarction compared to those on traditional NSAIDs like naproxen .

Propiedades

IUPAC Name

2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVUSNBLYMFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433560
Record name 5-Hydroxy Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185147-17-5
Record name 5-Hydroxyrofecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185147175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy Vioxx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYROFECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJV9U9K61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.